molecular formula C10H16N4O B2417021 3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1824072-10-7

3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2417021
CAS No.: 1824072-10-7
M. Wt: 208.265
InChI Key: UUDRPEAXGMJDPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts, such as Amberlyst-70, has been reported to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a range of N-substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and participate in π-π interactions, which are crucial for its biological activity . The compound’s ability to inhibit certain enzymes or bind to specific receptors underlies its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyl group enhances its lipophilicity and potentially its ability to cross biological membranes .

This detailed overview highlights the significance of this compound in various fields of research and its potential applications in medicine and industry

Properties

IUPAC Name

5-amino-N-cyclopentyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14-8(6-9(11)13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,11,13)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDRPEAXGMJDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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